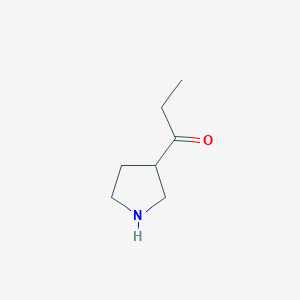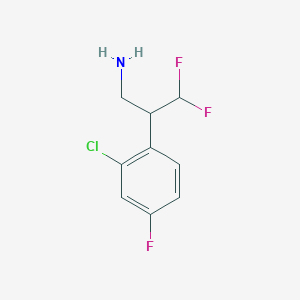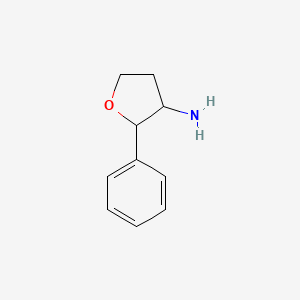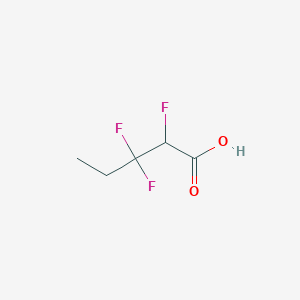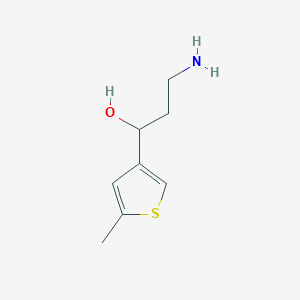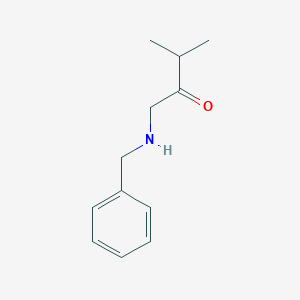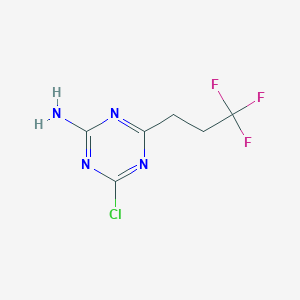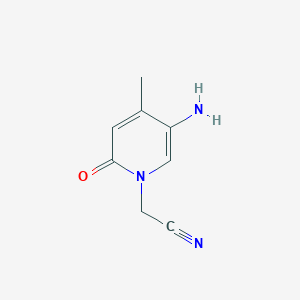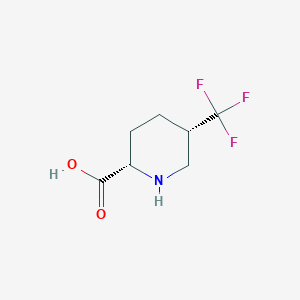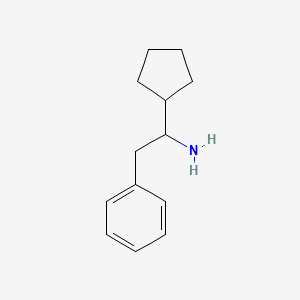
1-Cyclopentyl-2-phenyl-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-phenyl-ethanamine is an organic compound that belongs to the class of amines It consists of a cyclopentyl group attached to a phenyl group via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-phenyl-ethanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with phenylacetaldehyde in the presence of ammonia and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-phenyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and base catalysts like sodium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Cyclopentyl-phenyl ketone or cyclopentyl-phenyl carboxylic acid.
Reduction: Secondary or tertiary amines with additional alkyl groups.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
1-Cyclopentyl-2-phenyl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-phenyl-ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-2-phenyl-1-propanamine: Similar structure but with an additional carbon in the chain.
Phenethylamine: Lacks the cyclopentyl group but has a similar phenyl-ethanamine structure.
Cyclopentylamine: Contains the cyclopentyl group but lacks the phenyl group.
Uniqueness: 1-Cyclopentyl-2-phenyl-ethanamine is unique due to the presence of both cyclopentyl and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-cyclopentyl-2-phenylethanamine |
InChI |
InChI=1S/C13H19N/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
InChI Key |
HFYGDTFACFGSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

